4-(4-Chlorophenyl)nicotinic acid
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Overview
Description
4-(4-Chlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated nicotinic acid precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere .
Industrial Production Methods
For industrial production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps might include crystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target. In medicinal chemistry, it might interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)nicotinic acid
- 4-(4-Fluorophenyl)nicotinic acid
- 4-(4-Methylphenyl)nicotinic acid
Uniqueness
4-(4-Chlorophenyl)nicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVLGLQIKCJMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557108 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-12-7 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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